7OQL

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

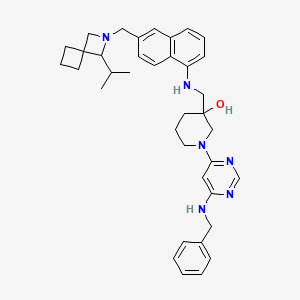

分子式 |

C37H46N6O |

|---|---|

分子量 |

590.8 g/mol |

IUPAC名 |

1-[6-(benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol |

InChI |

InChI=1S/C37H46N6O/c1-27(2)35-36(15-7-16-36)24-43(35)22-29-13-14-31-30(19-29)11-6-12-32(31)39-23-37(44)17-8-18-42(25-37)34-20-33(40-26-41-34)38-21-28-9-4-3-5-10-28/h3-6,9-14,19-20,26-27,35,39,44H,7-8,15-18,21-25H2,1-2H3,(H,38,40,41) |

InChIキー |

DAMVLLAQUZPVCW-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1C2(CCC2)CN1CC3=CC4=C(C=C3)C(=CC=C4)NCC5(CCCN(C5)C6=NC=NC(=C6)NCC7=CC=CC=C7)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of the Human Glucagon-Like Peptide-1 Receptor (GLP-1R)

Core Topic: Function of the Human GLP-1 Receptor (Associated with PDB ID: 7OQL)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The human Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and metabolism.[1][2] Activation of GLP-1R by its endogenous ligand, glucagon-like peptide-1 (GLP-1), triggers a cascade of intracellular signaling events that are central to the regulation of insulin secretion, glucagon suppression, and appetite control.[3][4][5] Consequently, GLP-1R has emerged as a major therapeutic target for the treatment of type 2 diabetes and obesity.[6][7] The cryo-electron microscopy structure, identified by PDB ID this compound, reveals the N-terminal domain of the human GLP-1R in a complex with a monoclonal antibody, providing critical insights into the receptor's extracellular interactions. This guide provides a comprehensive overview of the GLP-1R's function, signaling pathways, the significance of its N-terminal domain, and the methodologies used in its study.

Introduction to GLP-1 Receptor (GLP-1R)

The GLP-1 receptor is a transmembrane protein primarily expressed on pancreatic beta cells, alpha cells, and neurons in the brain.[1] It belongs to the secretin-like (Class B) family of GPCRs, characterized by a large extracellular N-terminal domain (ECD) and seven transmembrane helices.[1] The receptor is activated by the incretin hormone GLP-1, which is released from intestinal L-cells in response to nutrient ingestion.[3][8]

The physiological functions of GLP-1R activation are multifaceted and include:

-

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): GLP-1R activation on pancreatic beta cells enhances the release of insulin in the presence of elevated blood glucose.[3][9]

-

Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic alpha cells, which helps to reduce hepatic glucose production.[1][3]

-

Delayed Gastric Emptying: GLP-1R activation slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose spikes.[3][4]

-

Promotion of Satiety: By acting on receptors in the brain, GLP-1 reduces appetite and food intake.[1][4]

-

Beta-Cell Health: GLP-1R signaling has been shown to promote the proliferation and neogenesis of pancreatic beta cells while inhibiting their apoptosis.[3][9]

The Role of the N-Terminal Domain (NTD)

The N-terminal domain of the GLP-1R is crucial for its function, primarily in ligand binding and selectivity.[10][11] According to the "two-domain model" of Class B GPCR activation, the NTD of the GLP-1R is responsible for binding the C-terminal portion of the GLP-1 peptide.[12] This initial interaction is a key determinant of binding affinity and specificity. Following this, the N-terminal region of GLP-1 interacts with the transmembrane domain and extracellular loops of the receptor, leading to its activation.[12]

Studies have demonstrated that the isolated N-terminal domain of the GLP-1R retains the ability to bind GLP-1, although with lower affinity than the full-length receptor, highlighting its intrinsic binding activity.[10][13] The NTD is also a major determinant for distinguishing between GLP-1 and other related peptides like glucagon.[14] The structure associated with PDB ID this compound, which shows the NTD in complex with a monoclonal antibody, underscores the importance of this domain as a target for therapeutic antibodies that can modulate receptor function.[15][16][17]

GLP-1R Signaling Pathways

Upon agonist binding, the GLP-1R undergoes a conformational change that initiates intracellular signaling cascades. The primary signaling pathway is mediated by the coupling to the Gαs subunit of heterotrimeric G proteins.[2]

Canonical Gαs-cAMP Pathway:

-

Gαs Activation: Ligand-bound GLP-1R activates Gαs.

-

Adenylyl Cyclase Activation: Activated Gαs stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2]

-

Downstream Effectors: cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9]

-

Cellular Responses: PKA and Epac mediate the downstream effects of GLP-1R activation, including the potentiation of insulin secretion.[9]

Other Signaling Pathways:

-

β-Arrestin Recruitment: Following activation, the GLP-1R can recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.[8][18]

-

ERK1/2 Activation: GLP-1R signaling can also lead to the activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) pathway, which is involved in cell proliferation and survival.[8]

-

Calcium Signaling: There is some evidence to suggest that GLP-1R can couple to Gq/11 proteins, leading to an increase in intracellular calcium levels.[2][8]

Diagram of the Canonical GLP-1R Signaling Pathway

Canonical GLP-1 Receptor Signaling Pathway.

Quantitative Data on Ligand Binding and Receptor Activation

The binding affinity and potency of various agonists at the GLP-1R are critical parameters for drug development. These are often measured as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) for binding, and the half-maximal effective concentration (EC50) for functional responses like cAMP production.

| Ligand | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM for cAMP) | Reference |

| GLP-1(7-36) | ~1-5 | ~0.1-1 | [13],[19] |

| Exendin-4 | ~0.1-1 | ~0.01-0.1 | [7],[20] |

| Liraglutide | ~0.5-2 | ~0.1-0.5 | [7],[20] |

| Semaglutide | ~0.1-0.5 | ~0.01-0.1 | [7],[20] |

| Dulaglutide | ~0.5-2 | ~0.1-0.5 | [7],[20] |

Note: These values are approximate and can vary depending on the specific assay conditions and cell system used.

Experimental Protocols

The study of GLP-1R function involves a variety of in vitro and in vivo experimental techniques.

5.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the GLP-1R.

-

Objective: To measure the displacement of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) from the GLP-1R by a competitive unlabeled ligand.

-

Methodology:

-

Cell Culture: Cells expressing the GLP-1R (e.g., HEK293 or CHO cells) are cultured and harvested.

-

Membrane Preparation: Cell membranes containing the GLP-1R are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of the competitor ligand, from which the Ki can be calculated.

-

Diagram of a Competitive Radioligand Binding Assay Workflow

Competitive Radioligand Binding Assay Workflow.

5.2. cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of cAMP, a key second messenger in GLP-1R signaling.

-

Objective: To quantify the amount of intracellular cAMP produced in response to GLP-1R activation.

-

Methodology:

-

Cell Culture: GLP-1R expressing cells are seeded in multi-well plates.

-

Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

-

Ligand Stimulation: Cells are stimulated with varying concentrations of the test ligand for a defined period.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP in the lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The data is plotted to generate a dose-response curve from which the EC50 value is determined.

-

Conclusion

The human GLP-1 receptor is a well-validated therapeutic target for metabolic diseases. Its complex mechanism of action, involving multiple signaling pathways and physiological effects, continues to be an active area of research. The structural information provided by studies such as the one associated with PDB ID this compound, which details the interaction of the GLP-1R N-terminal domain with a monoclonal antibody, is invaluable for the rational design of novel and more effective GLP-1R agonists and modulators. A thorough understanding of the receptor's function, ligand binding properties, and signaling cascades is essential for the continued development of innovative therapies for type 2 diabetes and obesity.

References

- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 5. What do GLP 1 receptor agonists actually do | VCU Health [vcuhealth.org]

- 6. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isolated N-terminal extracellular domain of the glucagon-like peptide-1 (GLP)-1 receptor has intrinsic binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US8389689B2 - Anti-GLP-1R antibodies and their uses - Google Patents [patents.google.com]

- 12. Identification of N-terminally diversified GLP-1R agonists using saturation mutagenesis and chemical design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of glucagon-like peptide-1 receptor-binding determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Different domains of the glucagon and glucagon-like peptide-1 receptors provide the critical determinants of ligand selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20060275288A1 - GLP-1 receptor agonist and allosteric modulator monoclonal antibodies and uses thereof - Google Patents [patents.google.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

PDB Entry "7OQL" Not Found in Public Databases

A thorough search of the Protein Data Bank (PDB) and associated scientific literature has yielded no results for the PDB entry "7OQL". This indicates that the provided identifier is likely incorrect, not yet publicly released, or does not exist.

An in-depth analysis of the biological significance, including quantitative data, experimental protocols, and signaling pathways, cannot be conducted without a valid and accessible PDB entry. The core of the requested technical guide is contingent on the structural and experimental data associated with a specific PDB deposition.

Researchers, scientists, and drug development professionals are advised to verify the PDB identifier. Potential reasons for the lack of results include:

-

Typographical Error: The PDB ID may contain a typo. PDB identifiers are four characters long and typically consist of a number followed by three letters or a combination thereof.

-

Pre-release Status: The structure may have been deposited to the PDB but is not yet publicly released. Authors can choose to keep an entry private for a period of time.

-

Incorrect Identifier: The identifier may be from a different database or an internal laboratory code.

To proceed with the request for a detailed technical guide, a valid and publicly accessible PDB entry ID is required. Once a correct identifier is provided, a comprehensive analysis of its biological significance and associated experimental data can be performed.

An In-depth Technical Guide to Human Mitochondrial LonP1 Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human mitochondrial Lon peptidase 1 (LonP1) is a highly conserved, ATP-dependent serine protease that plays a pivotal role in maintaining mitochondrial proteostasis and overall cellular health. Functioning as a central hub for mitochondrial quality control, LonP1 is responsible for the degradation of misfolded, damaged, and oxidized proteins within the mitochondrial matrix. Beyond its canonical proteolytic activity, LonP1 exhibits chaperone-like functions, participates in the maintenance of mitochondrial DNA (mtDNA), and regulates key metabolic pathways. Dysregulation of LonP1 has been implicated in a range of human pathologies, including cancer, neurodegenerative diseases, and developmental disorders, making it an increasingly attractive target for therapeutic intervention. This guide provides a comprehensive technical overview of the structure, function, regulation, and pathological relevance of human mitochondrial LonP1, along with detailed experimental protocols for its study.

Introduction

Mitochondria, the powerhouses of the cell, are central to numerous cellular processes beyond energy production, including apoptosis, calcium homeostasis, and metabolic signaling. The integrity of the mitochondrial proteome is paramount for these functions. The mitochondrial matrix houses a sophisticated network of proteases and chaperones to ensure protein quality control. Among these, LonP1 stands out as a key regulator of mitochondrial proteostasis.[1][2] Encoded by the nuclear gene LONP1, it is synthesized in the cytoplasm and imported into the mitochondrial matrix.[3] Its multifaceted roles in protein degradation, chaperone activity, and mtDNA maintenance underscore its importance in cellular function and its potential as a therapeutic target.[2][4]

Molecular Architecture and Functional Domains

Human LonP1 is a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins. It assembles into a homo-hexameric ring-like structure, forming a central channel through which substrates are translocated and degraded.[2][5] Each LonP1 monomer consists of three distinct domains:

-

N-terminal Domain (NTD): This domain is involved in substrate recognition and binding, and potentially in the regulation of the enzyme's chaperone activity.[6]

-

AAA+ Domain: This central domain contains the ATP-binding and hydrolysis sites. The energy derived from ATP hydrolysis powers the unfolding and translocation of substrates into the proteolytic chamber.[5]

-

Proteolytic (P) Domain: Located at the C-terminus, this domain contains the serine-lysine catalytic dyad responsible for peptide bond cleavage.[5]

The coordinated action of these domains, fueled by ATP hydrolysis, allows LonP1 to selectively recognize, unfold, and degrade a wide range of protein substrates.

Multifaceted Functions of LonP1

LonP1's role in the mitochondria is not limited to simple protein degradation. It is a multifunctional enzyme with distinct, yet interconnected, activities.

Proteolytic Activity and Substrate Specificity

The primary function of LonP1 is the ATP-dependent degradation of abnormal proteins in the mitochondrial matrix, preventing the accumulation of toxic protein aggregates.[1][2] LonP1 exhibits broad substrate specificity, targeting proteins that are misfolded, unassembled, or oxidatively damaged.

Known Substrates of Human LonP1:

| Substrate | Function | Reference(s) |

| Aconitase (ACO2) | Tricarboxylic acid (TCA) cycle enzyme | [7] |

| Steroidogenic Acute Regulatory Protein (StAR) | Steroid hormone biosynthesis | [7] |

| 5-Aminolevulinate Synthase 1 (ALAS1) | Heme biosynthesis | [7] |

| Mitochondrial Transcription Factor A (TFAM) (phosphorylated) | mtDNA transcription and replication | [7] |

| Pyruvate Dehydrogenase Kinase 4 (PDK4) | Regulation of glucose metabolism | [4] |

| Cytochrome c oxidase subunit 4-1 (COX4-1) | Electron transport chain | [4] |

| Single-stranded DNA-binding protein 1 (SSBP1) | mtDNA replication and maintenance | [1] |

| Mitochondrial transcription termination factor domain containing 3 (MTERFD3) | Mitochondrial transcription | [1] |

| FAST kinase domain containing 2 (FASTKD2) | Mitochondrial ribosome biogenesis | [1] |

| Caseinolytic mitochondrial matrix peptidase proteolytic subunit (CLPX) | Mitochondrial protease | [1] |

Chaperone-like Activity

Independent of its proteolytic function, LonP1 possesses an ATP-dependent chaperone-like activity. It can prevent the aggregation of newly imported mitochondrial proteins and assist in their proper folding and assembly into functional complexes.[2][4][8] This activity is crucial for the biogenesis of mitochondrial protein complexes, including components of the electron transport chain.[2]

Mitochondrial DNA (mtDNA) Maintenance

LonP1 directly interacts with mtDNA and several proteins involved in its maintenance, such as TFAM.[1][9] It is thought to regulate mtDNA copy number and gene expression by degrading specific regulatory proteins.[9] Depletion of LonP1 leads to a partial loss of mtDNA, highlighting its role in the integrity of the mitochondrial genome.[1]

Regulation of LonP1 Activity and Expression

The expression and activity of LonP1 are tightly regulated to meet the cell's metabolic and stress-response needs.

Transcriptional Regulation

The LONP1 gene is transcriptionally upregulated in response to various cellular stresses, including oxidative stress, hypoxia, and the accumulation of unfolded proteins in the mitochondria (mitochondrial unfolded protein response or UPRmt).[4][10] Key transcription factors involved in this regulation include:

-

Activating Transcription Factor 4 (ATF4): A central regulator of the Integrated Stress Response (ISR), which is activated upon LonP1 depletion.[1][11]

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): Induces LonP1 expression under hypoxic conditions.[3]

Post-Translational Modifications

LonP1 activity can be modulated by post-translational modifications. For instance, in response to oxidative stress, LonP1 can undergo oxidative modifications such as tyrosine nitration and protein carbonylation, which can attenuate its proteolytic activity.[12] Phosphorylation of LonP1 by kinases like AKT1 has also been shown to enhance its protease activity under hypoxic conditions.[13]

Role in Human Health and Disease

Given its central role in mitochondrial function, dysregulation of LonP1 is implicated in a variety of human diseases.

Cancer

LonP1 is frequently overexpressed in various cancers, including colorectal, breast, lung, prostate, and bladder cancer.[14][15][16] This upregulation is associated with increased tumor aggressiveness, metabolic reprogramming towards glycolysis, and resistance to apoptosis.[4][14] By maintaining mitochondrial function under the stressful conditions of the tumor microenvironment, LonP1 supports cancer cell proliferation and survival.[4]

Quantitative Data on LonP1 Expression in Cancer:

| Cancer Type | Observation | Reference(s) |

| Colorectal Cancer | LonP1 is progressively upregulated from aberrant crypt foci to adenoma and is most abundant in colorectal cancer tissue. | [14] |

| Various Cancers (TCGA) | Isoform 1 (ISO1) is upregulated in lung, bladder, prostate, and breast cancer. Isoform 2 (ISO2) is upregulated in rectum, colon, cervical, bladder, prostate, breast, head, and neck cancers. | [15][17] |

| Prostate Cancer | High LONP1 expression is associated with cancer aggressiveness and metastatic potential. | [13] |

Neurodegenerative Diseases

Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders. While the precise role of LonP1 is still under investigation, its involvement in clearing damaged mitochondrial proteins suggests a protective role against neurodegeneration.

Developmental Disorders

Biallelic mutations in the LONP1 gene cause CODAS (Cerebral, Ocular, Dental, Auricular, and Skeletal anomalies) syndrome, a rare and severe developmental disorder.[7] This highlights the critical role of LonP1 in embryonic development.

LonP1 as a Therapeutic Target

The upregulation of LonP1 in cancer cells and its role in promoting tumor survival make it an attractive target for cancer therapy. Inhibition of LonP1 can lead to the accumulation of damaged proteins, mitochondrial dysfunction, and ultimately, apoptosis in cancer cells.

Inhibitors of Human LonP1 Protease:

| Inhibitor | Type | IC50 | Reference(s) |

| Bortezomib | Proteasome inhibitor (cross-reacts with LonP1) | 17 nM | [18] |

| CDDO-Me | Triterpenoid | 1.9 µM | [4] |

| CDDO-Im | Triterpenoid | 2 µM | [4] |

| Obtusilactone A | Plant-derived compound | 34.1 µM | [4] |

| Sesamin | Plant-derived compound | 19.9 µM | [4] |

Signaling Pathways and Logical Relationships

Diagram 1: LonP1 in Mitochondrial Quality Control

Caption: Overview of LonP1's roles in mitochondrial protein and DNA quality control.

Diagram 2: LonP1 and the Integrated Stress Response

Caption: Depletion of LonP1 triggers the Integrated Stress Response (ISR) pathway.[1][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study LonP1.

In Vitro Protease Activity Assay using FITC-Casein

This assay measures the proteolytic activity of purified LonP1 by monitoring the degradation of a fluorescently labeled substrate.[19]

Materials:

-

Purified human LonP1

-

FITC-Casein (Sigma-Aldrich)

-

LonP1 activity buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% Glycerol

-

ATP solution (100 mM stock)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a reaction mixture containing 0.1 µM purified human LonP1 in LonP1 activity buffer.

-

For ATP-dependent activity, add ATP to a final concentration of 2.5 mM. For basal activity, add an equivalent volume of buffer.

-

Pre-incubate the mixture for 15 minutes at 37°C in the wells of a 96-well plate.

-

Initiate the reaction by adding FITC-Casein to a final concentration of 0.8 µM.

-

Immediately begin monitoring the increase in fluorescence at 37°C in a plate reader. Readings should be taken at regular intervals (e.g., every 5 minutes) for 60-120 minutes.

-

The rate of substrate degradation is proportional to the rate of fluorescence increase. Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

Co-Immunoprecipitation (Co-IP) to Identify LonP1 Interacting Proteins

This protocol describes the isolation of LonP1 and its interacting partners from cell lysates.[20][21]

Materials:

-

Cells expressing the protein of interest

-

Ice-cold PBS

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Anti-LonP1 antibody (or antibody against a tagged version of LonP1)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Microcentrifuge and magnetic rack

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Pre-clearing:

-

Add Protein A/G magnetic beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-LonP1 antibody (or isotype control IgG) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Capture of Immune Complexes:

-

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Place the tube on a magnetic rack and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Boil the samples at 95°C for 5-10 minutes to elute the proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.

-

Diagram 3: Workflow for Co-Immunoprecipitation of LonP1

Caption: A simplified workflow for identifying LonP1 protein-protein interactions via Co-IP.

CRISPR/Cas9-Mediated Knockout of LONP1

This protocol provides a general framework for generating LONP1 knockout cell lines using CRISPR/Cas9 technology.[22][23]

Materials:

-

Human cell line (e.g., HeLa, HEK293T)

-

Lentiviral vector expressing Cas9 and a puromycin resistance gene

-

Lentiviral vector expressing a validated gRNA targeting LONP1 (e.g., from a public database) and a fluorescent marker (e.g., GFP)

-

Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent

-

Puromycin

-

Fluorescence-activated cell sorter (FACS)

Validated gRNA Sequences for Human LONP1:

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the Cas9-puromycin lentiviral vector and packaging plasmids.

-

Separately, co-transfect another batch of HEK293T cells with the gRNA-GFP lentiviral vector and packaging plasmids.

-

Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

-

-

Transduction and Selection:

-

Transduce the target cell line with the Cas9-puromycin lentivirus.

-

Select for Cas9-expressing cells by treating with puromycin.

-

Transduce the stable Cas9-expressing cells with the gRNA-GFP lentivirus.

-

-

Single-Cell Sorting:

-

48-72 hours post-transduction, sort GFP-positive single cells into individual wells of a 96-well plate using FACS.

-

-

Clonal Expansion and Validation:

-

Expand the single-cell clones.

-

Screen the clones for LONP1 knockout by Western blotting for the LonP1 protein and by DNA sequencing of the targeted genomic region to identify insertions/deletions (indels).

-

Conclusion

The human mitochondrial LonP1 protease is a multifaceted enzyme essential for maintaining mitochondrial health and cellular homeostasis. Its roles extend beyond protein degradation to include chaperone activity and mtDNA maintenance. The dysregulation of LonP1 in various diseases, particularly cancer, has established it as a promising therapeutic target. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of LonP1 biology and exploit its therapeutic potential. Continued research into the intricate regulatory mechanisms and diverse substrate repertoire of LonP1 will undoubtedly open new avenues for the treatment of a wide range of human diseases.

References

- 1. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Global Proteome of LonP1+/− Mouse Embryonal Fibroblasts Reveals Impact on Respiratory Chain, but No Interdependence between Eral1 and Mitoribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LONP1 and mtHSP70 cooperate to promote mitochondrial protein folding [authors.library.caltech.edu]

- 9. LONP-1 and ATFS-1 sustain deleterious heteroplasmy by promoting mtDNA replication in dysfunctional mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative post-translational modifications develop LONP1 dysfunction in pressure overload heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Differential Expression of Lonp1 Isoforms in Cancer Cells [iris.unimore.it]

- 17. Differential Expression of Lonp1 Isoforms in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LonP1 Orchestrates UPRmt and UPRER and Mitochondrial Dynamics to Regulate Heart Function | Semantic Scholar [semanticscholar.org]

- 19. biorxiv.org [biorxiv.org]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 22. mdpi.com [mdpi.com]

- 23. weilab.pku.edu.cn [weilab.pku.edu.cn]

- 24. genscript.com [genscript.com]

The Sentinel of the Powerhouse: A Technical Guide to LonP1 in Mitochondrial Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. The maintenance of a healthy and functional mitochondrial network, termed mitochondrial homeostasis, is paramount for cellular survival and function. Central to this intricate quality control system is Lon Peptidase 1 (LonP1), an evolutionarily conserved ATP-dependent protease residing in the mitochondrial matrix. This technical guide provides an in-depth exploration of the multifaceted roles of LonP1 in mitochondrial homeostasis. We delve into its critical functions in protein quality control, mitochondrial DNA maintenance, and the regulation of cellular stress responses. This document summarizes key quantitative data, provides detailed experimental protocols for studying LonP1, and visualizes complex signaling pathways to offer a comprehensive resource for researchers and professionals in the field of mitochondrial biology and drug development.

Core Functions of LonP1 in Mitochondrial Proteostasis

LonP1 is a key player in maintaining the integrity of the mitochondrial proteome through its dual functions as a protease and a chaperone.[1][2]

-

Proteolytic Activity: LonP1 selectively degrades misfolded, damaged, and oxidized proteins within the mitochondrial matrix, preventing the accumulation of toxic protein aggregates that can impair mitochondrial function.[3][4] This proteolytic activity is crucial for removing proteins that have succumbed to oxidative stress, a common occurrence in the highly oxidative environment of the mitochondria.

-

Chaperone Activity: Independent of its proteolytic function, LonP1 exhibits chaperone-like activity, assisting in the proper folding and assembly of mitochondrial protein complexes.[1][5] This function is vital for the biogenesis of new mitochondrial proteins and the maintenance of their functional conformations.

Quantitative Impact of LonP1 on Mitochondrial Function

The modulation of LonP1 expression has profound and quantifiable effects on key mitochondrial parameters. The following tables summarize the impact of LonP1 knockdown on mitochondrial membrane potential, mitochondrial DNA (mtDNA) content, and reactive oxygen species (ROS) production.

Table 1: Effect of LonP1 Knockdown on Mitochondrial Membrane Potential

| Cell Line | Method | Measurement | Result | Reference |

| B16F10 melanoma | TMRM Fluorescence | Percentage of Control | ↓ (approx. 20% decrease) | [6] |

| H9c2 cardiomyocytes | TMRM Fluorescence | Relative Fluorescence Units | ↓ (significant decrease) | [7] |

Table 2: Effect of LonP1 Knockdown on Mitochondrial DNA (mtDNA) Content

| Cell Line/Model | Method | Measurement | Result | Reference |

| Human skin fibroblasts | Southern Blot | Percentage of Control | ↓ (approx. 50% decrease after 6 days) | [8] |

| Lonp1wt/− mouse embryonic fibroblasts | qPCR | Relative Copy Number | ↓ (approx. 30% decrease) | [9] |

| Lonp1-deficient mouse hearts | qPCR | Relative Copy Number | ↓ (significant decrease) | [10] |

Table 3: Effect of LonP1 Knockdown on Mitochondrial ROS Production

| Cell Line | Method | Measurement | Result | Reference |

| B16F10 melanoma | DCF-DA Fluorescence | Relative Fluorescence Units | ↑ (significant increase) | [6] |

| H9c2 cardiomyocytes | MitoSOX Red Fluorescence | Relative Fluorescence Units | ↑ (significant increase) | [7] |

Key Signaling Pathways Regulated by LonP1

LonP1 is integrated into several critical signaling pathways that govern mitochondrial health and the cellular response to stress.

The Mitochondrial Unfolded Protein Response (UPRmt)

The UPRmt is a stress response pathway that is activated by the accumulation of misfolded proteins in the mitochondria. LonP1 plays a central role in initiating and propagating this response.

Caption: LonP1's role in the mitochondrial unfolded protein response (UPRmt).

Upon accumulation of misfolded proteins, LonP1 activity is modulated, leading to a decrease in the import of the transcription factor ATFS-1 into the mitochondria.[11][12] This allows ATFS-1 to translocate to the nucleus, where it activates the transcription of UPRmt target genes, including mitochondrial chaperones and proteases, to restore mitochondrial proteostasis.[7][13]

Regulation of Mitophagy via the PINK1/Parkin Pathway

Mitophagy is the selective degradation of damaged mitochondria by autophagy. LonP1 is involved in the regulation of this crucial quality control process through its interaction with the PINK1/Parkin pathway.

Caption: LonP1's regulation of the PINK1/Parkin pathway in mitophagy.

In healthy mitochondria, LonP1 contributes to the degradation of PINK1, a kinase that acts as a sensor of mitochondrial damage.[14] Upon mitochondrial depolarization or damage, PINK1 is stabilized on the outer mitochondrial membrane, where it recruits and activates the E3 ubiquitin ligase Parkin.[15][16][17] Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for engulfment by an autophagosome and subsequent degradation.[18] Silencing of LonP1 can lead to the accumulation of PINK1, thereby influencing mitophagy.[18]

Maintenance of Mitochondrial DNA (mtDNA)

LonP1 plays a critical role in maintaining the stability and copy number of mtDNA through the regulation of mitochondrial transcription factor A (TFAM).

Caption: Regulation of TFAM and mtDNA by LonP1.

TFAM is essential for the packaging, replication, and transcription of mtDNA.[19] LonP1 selectively degrades TFAM that is not bound to mtDNA.[20][21] This regulatory mechanism ensures a proper balance of TFAM levels, which is crucial for maintaining the appropriate mtDNA copy number and transcriptional activity.[19]

Detailed Experimental Protocols

A thorough understanding of LonP1's function requires robust experimental methodologies. This section provides detailed protocols for key assays used to investigate LonP1 activity and its impact on mitochondrial health.

In Vitro LonP1 Proteolytic Activity Assay

Principle: This assay measures the proteolytic activity of purified LonP1 by monitoring the degradation of a fluorescently labeled substrate, such as FITC-casein. As the substrate is degraded, the fluorescence quenching is relieved, leading to an increase in fluorescence intensity that is proportional to the rate of proteolysis.[22][23][24]

Materials:

-

Purified human LonP1

-

FITC-casein (fluorescein isothiocyanate-labeled casein)

-

LonP1 activity buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (100 mM)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a reaction mixture containing LonP1 activity buffer and purified LonP1 (e.g., 0.1-0.5 µM final concentration) in the wells of a 96-well plate.

-

Add ATP to a final concentration of 2-5 mM to the wells designated for ATP-dependent activity. Add an equivalent volume of buffer to the no-ATP control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow LonP1 to equilibrate.

-

Initiate the reaction by adding FITC-casein to a final concentration of 0.5-1 µM.

-

Immediately place the plate in a pre-warmed fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).

-

Calculate the rate of proteolysis from the linear phase of the fluorescence increase.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide, a major form of mitochondrial ROS, to produce a red fluorescent signal. The intensity of this fluorescence is proportional to the level of mitochondrial superoxide.[1][2][6][25][26]

Materials:

-

MitoSOX Red reagent

-

DMSO (anhydrous)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cultured cells of interest

-

Fluorescence microscope or flow cytometer (Excitation: ~510 nm, Emission: ~580 nm)

Procedure:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Aliquot and store at -20°C, protected from light.

-

On the day of the experiment, dilute the MitoSOX Red stock solution in pre-warmed HBSS to a final working concentration of 2-5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

After incubation, remove the MitoSOX Red solution and wash the cells twice with pre-warmed HBSS.

-

Immediately analyze the cells using a fluorescence microscope or flow cytometer to quantify the red fluorescence.

Mitochondrial Protein Solubility Assay

Principle: This assay is used to assess the level of protein aggregation within mitochondria. Mitochondria are isolated and fractionated into soluble and insoluble protein fractions. The distribution of specific proteins between these fractions is then analyzed by western blotting. A shift of a protein to the insoluble fraction upon a specific treatment (e.g., LonP1 knockdown) indicates increased aggregation.[3][27][28][29]

Materials:

-

Cultured cells

-

Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Dounce homogenizer

-

Centrifuge

-

Bradford or BCA protein assay kit

-

SDS-PAGE and western blotting reagents

-

Antibodies against proteins of interest and mitochondrial markers (e.g., TOM20, HSP60)

Experimental Workflow:

References

- 1. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]

- 2. researchgate.net [researchgate.net]

- 3. Calculating mitochondrial protein solubility [protocols.io]

- 4. LonP1 Links Mitochondria–ER Interaction to Regulate Heart Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intraneuronal β-amyloid impaired mitochondrial proteostasis through the impact on LONP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. biorxiv.org [biorxiv.org]

- 8. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impaired Mitochondrial Morphology and Functionality in Lonp1wt/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PINK1-Parkin Pathway Activity Is Regulated by Degradation of PINK1 in the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The PINK1/Parkin pathway of mitophagy exerts a protective effect during prion disease | PLOS One [journals.plos.org]

- 18. mdpi.com [mdpi.com]

- 19. Mitochondrial Lon protease regulates mitochondrial DNA copy number and transcription by selective degradation of mitochondrial transcription factor A (TFAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphorylation of human TFAM in mitochondria impairs DNA binding and promotes degradation by the AAA+ Lon protease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. pnas.org [pnas.org]

- 25. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Protocols · Benchling [benchling.com]

- 28. protocols.io [protocols.io]

- 29. Calculating mitochondrial protein solubility â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

An In-depth Technical Guide to the Structure and Mechanism of Action of the GPR158 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 158 (GPR158) is an orphan receptor highly expressed in the brain, playing a crucial role in synapse formation, cognition, and mood regulation. Its association with conditions like depression has made it a significant target for therapeutic research. This guide provides a comprehensive overview of the structure and mechanism of action of GPR158, focusing on its interaction with the Regulator of G protein Signaling 7 (RGS7)-Gβ5 complex. The structural insights are primarily derived from the cryo-electron microscopy (cryo-EM) structure of the human GPR158 receptor, both in its apo form and in complex with the RGS7-Gβ5 signaling complex.

Structural Overview of GPR158

The cryo-EM structure of GPR158 reveals a homodimeric organization, a characteristic feature that is crucial for its function. Each protomer of the GPR158 homodimer consists of a large extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal coiled-coil (CT-CC) domain.

A notable feature of the GPR158 ECD is the presence of a Cache domain , which is uncommon in GPCRs. This domain is implicated in ligand binding in other proteins, suggesting a potential role in recognizing endogenous ligands for GPR158. The homodimer is further stabilized by the presence of phospholipids, specifically phosphatidylethanolamine (PE) and phosphatidylinositol (PI), at the dimer interface within the transmembrane region.

The structure of GPR158 in its apo state has been resolved at an average resolution of 3.4 Å, while the GPR158-RGS7-Gβ5 complex has been resolved at 3.3 Å[1]. Another study reported the cryo-EM structure of GPR158 in complex with RGS7-Gβ5 in a 2:2:2 ratio at a resolution of 4.70 Å.

Quantitative Structural Data

The following table summarizes the key quantitative data from the cryo-EM studies of GPR158 and its complex with RGS7-Gβ5.

| Feature | GPR158 (apo) | GPR158-RGS7-Gβ5 Complex | GPR158-RGS7-Gβ5 (2:2:2) |

| PDB ID | 7SHE | 7SHF | 7EWR |

| EMDB ID | EMD-25125 | EMD-25126 | EMD-31363 |

| Resolution (Å) | 3.4 | 3.3 | 4.70 |

| Symmetry | C2 | C1 | C2 |

| Number of Particles | 1,028,049 | 1,156,912 | Not specified |

| Total Structure Weight (kDa) | Not specified | Not specified | 465.47 |

| Modeled Residue Count | Not specified | Not specified | 2,516 |

Mechanism of Action: The GPR158-RGS7-Gβ5 Signaling Complex

GPR158 functions as a scaffold and allosteric modulator for the RGS7-Gβ5 complex. RGS proteins are critical negative regulators of G protein signaling, accelerating the GTPase activity of Gα subunits and thereby terminating the signal. The interaction with GPR158 is essential for the proper localization and potentiation of the catalytic activity of RGS7.

The cryo-EM structure of the GPR158-RGS7-Gβ5 complex reveals an asymmetric assembly where one RGS7-Gβ5 heterodimer binds to the GPR158 homodimer. The interaction is mediated through two main interfaces:

-

The DEP (Dishevelled, Egl-10, and Pleckstrin) and DHEX (DEP helical extension) domains of RGS7 interact with the intracellular C-terminal coiled-coil (CT-CC) of both GPR158 protomers.

-

The DHEX domain of RGS7 also contacts the 7TM region of GPR158 at the dimer interface.

This interaction stabilizes the RGS7-Gβ5 complex at the plasma membrane, positioning it to efficiently regulate G protein signaling.

Signaling Pathway

The signaling pathway involving GPR158 is distinct from canonical GPCR signaling. Instead of directly activating G proteins, GPR158 modulates the activity of RGS7, which in turn regulates the homeostasis of second messengers like cyclic AMP (cAMP)[1]. This modulation of cAMP levels has significant implications for neuronal activity and brain physiology.

Caption: GPR158 signaling pathway.

Experimental Protocols

Protein Expression and Purification

Objective: To produce purified GPR158 and RGS7-Gβ5 complex for structural and functional studies.

Methodology:

-

Constructs:

-

Full-length human GPR158 (residues 1-1215) was cloned into a mammalian expression vector (e.g., pcDNA3.1) with a C-terminal FLAG tag for purification.

-

Human RGS7 (residues 1-503) and Gβ5 (residues 1-393) were cloned into separate vectors for co-expression.

-

-

Expression:

-

GPR158 and the RGS7-Gβ5 complex were co-expressed in human embryonic kidney (HEK293) cells.

-

Cells were cultured in suspension at 37°C and 8% CO2.

-

Transfection was performed using polyethyleneimine (PEI).

-

-

Purification of GPR158-RGS7-Gβ5 Complex:

-

Cells were harvested 48 hours post-transfection and lysed.

-

The complex was solubilized from the membrane fraction using a detergent mixture (e.g., lauryl maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)).

-

The solubilized complex was purified using anti-FLAG M2 affinity chromatography.

-

The FLAG tag was cleaved using a specific protease (e.g., TEV protease).

-

Further purification was achieved by size-exclusion chromatography (SEC) using a Superose 6 column.

-

Cryo-Electron Microscopy

Objective: To determine the three-dimensional structure of the GPR158-RGS7-Gβ5 complex.

Methodology:

-

Grid Preparation:

-

The purified GPR158-RGS7-Gβ5 complex (at a concentration of ~3-5 mg/mL) was applied to glow-discharged Quantifoil R1.2/1.3 300-mesh gold grids.

-

Grids were blotted for 3-4 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV.

-

-

Data Collection:

-

Data were collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

-

Movies were recorded in super-resolution mode at a nominal magnification of 81,000x, corresponding to a pixel size of 0.53 Å/pixel.

-

The total electron dose was ~50 e-/Ų fractionated over 50 frames.

-

-

Image Processing:

-

Movie frames were aligned and dose-weighted using MotionCor2.

-

Contrast transfer function (CTF) parameters were estimated using CTFFIND4.

-

Particle picking was performed using a combination of template-based and automated picking in RELION or CryoSPARC.

-

Multiple rounds of 2D and 3D classification were performed to select for high-quality particles.

-

Final 3D reconstruction and refinement were carried out in RELION or CryoSPARC, applying C1 or C2 symmetry as appropriate.

-

-

Model Building and Refinement:

-

An initial model was built by docking homology models or previously determined structures into the cryo-EM density map using UCSF Chimera.

-

The model was manually built and refined in Coot.

-

Real-space refinement was performed using Phenix.

-

Caption: Cryo-EM experimental workflow.

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To monitor the interaction between GPR158 and the RGS7-Gβ5 complex in living cells.

Methodology:

-

Constructs:

-

GPR158 was fused to a BRET donor, such as Renilla luciferase (Rluc).

-

A component of the RGS7-Gβ5 complex (e.g., Gβ5) was fused to a BRET acceptor, such as Venus (a yellow fluorescent protein).

-

-

Cell Culture and Transfection:

-

HEK293 cells were cultured in 96-well plates.

-

Cells were co-transfected with the GPR158-Rluc and Gβ5-Venus constructs.

-

-

BRET Measurement:

-

48 hours post-transfection, the cell culture medium was replaced with a BRET buffer.

-

The Rluc substrate, coelenterazine h, was added to the cells.

-

The luminescence emissions from Rluc (donor, ~480 nm) and Venus (acceptor, ~530 nm) were measured simultaneously using a microplate reader equipped with appropriate filters.

-

-

Data Analysis:

-

The BRET ratio was calculated as the ratio of the acceptor emission to the donor emission.

-

An increase in the BRET ratio indicates a close proximity (<10 nm) between the donor and acceptor, signifying an interaction between GPR158 and the RGS7-Gβ5 complex.

-

Conclusion and Future Directions

The structural and functional characterization of GPR158 has provided significant insights into its role as a key regulator of RGS7-Gβ5 signaling in the brain. The elucidation of its homodimeric structure and the detailed architecture of its interaction with the RGS complex opens new avenues for the rational design of therapeutic agents targeting this system. Future research will likely focus on the identification of endogenous ligands for the GPR158 Cache domain and the development of small molecules or biologics that can modulate the GPR158-RGS7 interaction for the treatment of neurological and psychiatric disorders.

References

LonP1 substrate recognition and specificity

An In-depth Technical Guide on LonP1 Substrate Recognition and Specificity for Researchers, Scientists, and Drug Development Professionals.

Introduction

The Lon protease 1 (LonP1) is a highly conserved, ATP-dependent serine protease residing primarily within the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial homeostasis by degrading misfolded, damaged, or unassembled proteins, thereby preventing the accumulation of toxic protein aggregates. Beyond its canonical role in protein quality control, LonP1 is implicated in the regulation of various mitochondrial processes, including the replication and transcription of mitochondrial DNA (mtDNA) and the assembly of respiratory chain complexes. Given its central role in mitochondrial function, dysregulation of LonP1 activity has been linked to a range of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.

This technical guide provides a comprehensive overview of the mechanisms governing . It consolidates quantitative data on known substrates, details key experimental methodologies for their identification and characterization, and visualizes the intricate processes involved.

LonP1 Substrate Recognition: A Multi-faceted Process

The specificity of LonP1 is dictated by a combination of factors, including the structural features of the substrate, the presence of specific recognition motifs, and the allosteric regulation of the protease itself. Unfolded or misfolded proteins are generally preferred substrates, recognized by their exposed hydrophobic regions. However, LonP1 also degrades a number of folded, functional proteins in a regulated manner.

Structural Features of Substrates

LonP1 preferentially recognizes and degrades proteins that are in a non-native or unfolded conformation. These substrates often expose hydrophobic amino acid residues that would typically be buried within the protein's core. The N-terminal domain of LonP1 is thought to be involved in the initial recognition of these unfolded substrates, acting as a gatekeeper to the proteolytic chamber.

Recognition Motifs

While general unfolding is a key determinant for degradation, specific sequence motifs have also been implicated in LonP1 substrate recognition. However, a universal, well-defined degradation tag analogous to the cytosolic ubiquitin system has yet to be identified for LonP1. Substrate recognition appears to be more complex, likely involving a combination of local structural features and short linear motifs.

Quantitative Analysis of LonP1 Substrates

The following table summarizes quantitative data for a selection of known LonP1 substrates, providing insights into the protease's binding affinity and degradation kinetics.

| Substrate | Organism | Apparent K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹min⁻¹) | Reference |

| Casein | Escherichia coli | 2.3 | 1.2 | 0.52 | |

| TFAM | Homo sapiens | ~5 | N/A | N/A | |

| Steroidogenic Acute Regulatory Protein (StAR) | Mus musculus | N/A | N/A | N/A | |

| Cytochrome c | Saccharomyces cerevisiae | N/A | N/A | N/A | |

| Mitochondrial Transcription Factor A (TFAM) | Homo sapiens | N/A | N/A | N/A |

Note: N/A indicates that the data was not available in the cited literature. The kinetic parameters for LonP1 can vary significantly depending on the experimental conditions, such as temperature, pH, and the presence of allosteric effectors.

Experimental Protocols for Studying LonP1 Substrate Recognition

A variety of in vitro and in vivo techniques are employed to identify and characterize LonP1 substrates.

In Vitro Degradation Assays

These assays are fundamental for confirming direct degradation of a putative substrate by purified LonP1.

Methodology:

-

Protein Purification: Recombinant LonP1 and the substrate of interest are purified to homogeneity.

-

Reaction Setup: The purified substrate is incubated with purified LonP1 in a reaction buffer containing ATP and an ATP-regenerating system (e.g., creatine kinase and creatine phosphate). Control reactions are set up without LonP1 or without ATP.

-

Time-Course Analysis: Aliquots are taken at various time points and the reaction is stopped by adding SDS-PAGE loading buffer and boiling.

-

Detection: The degradation of the substrate is monitored by SDS-PAGE followed by Coomassie blue staining or immunoblotting with a specific antibody.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful tool for identifying potential LonP1 interactors, including substrates, in a cellular context.

Methodology:

-

Cell Line Engineering: A cell line expressing a tagged version of LonP1 (e.g., with a FLAG or HA tag) is generated. A catalytically inactive mutant of LonP1 is often used to trap substrates.

-

Cell Lysis and Immunoprecipitation: Cells are lysed under non-denaturing conditions, and the tagged LonP1 and its interacting partners are immunoprecipitated using an antibody against the tag.

-

Mass Spectrometry: The immunoprecipitated protein complexes are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Proteomic Approaches (e.g., SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to quantitatively compare the proteomes of cells with and without active LonP1 to identify proteins that accumulate in the absence of the protease.

Methodology:

-

Isotope Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

-

LonP1 Knockdown/Inhibition: In the "heavy"-labeled cell population, LonP1 is knocked down (e.g., using siRNA) or inhibited with a specific inhibitor.

-

Protein Extraction and Mixing: Proteins are extracted from both cell populations and mixed in a 1:1 ratio.

-

LC-MS/MS Analysis: The mixed protein sample is analyzed by LC-MS/MS. Substrates of LonP1 will exhibit a higher heavy/light ratio, indicating their accumulation upon LonP1 depletion.

Visualizing LonP1-Related Processes

The following diagrams, generated using the DOT language, illustrate key aspects of LonP1 function and experimental workflows.

Caption: A simplified diagram of LonP1's role in mitochondrial protein quality control and mtDNA maintenance.

Caption: Workflow for identifying LonP1 substrates using Affinity Purification-Mass Spectrometry (AP-MS).

Caption: Logical flow of LonP1 substrate recognition, from protein state to degradation.

Conclusion and Future Directions

The specificity of LonP1 is a complex interplay of substrate structural features and potentially specific recognition motifs. While significant progress has been made in identifying LonP1 substrates and elucidating the general principles of their recognition, many questions remain. The identification of a comprehensive set of LonP1 substrates under various physiological and pathological conditions will be crucial for a complete understanding of its biological roles. Furthermore, the discovery of a consensus degradation motif, if one exists, would greatly advance the field. The development of more specific and potent inhibitors of LonP1 will not only be valuable as research tools but also holds promise for the development of novel therapeutics for a range of human diseases.

The Discovery and Enduring Legacy of Lon Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lon protease, the first identified ATP-dependent protease, represents a cornerstone in our understanding of cellular protein quality control. Discovered in Escherichia coli, this highly conserved enzyme plays a pivotal role in the degradation of misfolded and damaged proteins, as well as short-lived regulatory proteins, thereby maintaining cellular homeostasis. Its activity is intrinsically linked to ATP hydrolysis, a novel concept at the time of its discovery that opened up a new field of inquiry into the mechanisms of intracellular proteolysis. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies that have been instrumental in characterizing Lon protease. It is intended to serve as a comprehensive resource for researchers and professionals in drug development who are interested in the fundamental biology and therapeutic potential of this crucial enzyme.

Discovery and History

The journey to understanding intracellular protein degradation took a significant leap forward with the work of Dr. Alfred Goldberg and his colleagues. In the late 1970s and early 1980s, the prevailing view was that protein breakdown was a passive process. However, Goldberg's laboratory was intrigued by the observation that the degradation of abnormal proteins in both bacterial and mammalian cells required energy in the form of ATP.[1] This paradox—that an energetically favorable process like proteolysis would require ATP—suggested the existence of a novel enzymatic system.

The breakthrough came in 1981 when Chung and Goldberg identified the product of the lon (long filament) gene in Escherichia coli as an ATP-dependent protease, which they named protease La.[2][3] The lon mutant bacteria were known for their elongated phenotype and their reduced ability to degrade abnormal proteins.[3] The 1981 paper in the Proceedings of the National Academy of Sciences demonstrated that the purified Lon protein was a serine protease that hydrolyzed casein and globin in an ATP-dependent manner.[3] This seminal work established the concept of ATP-dependent proteolysis and laid the foundation for the discovery of other AAA+ (ATPases Associated with diverse cellular Activities) proteases.[4]

Further research revealed that Lon protease is highly conserved across all domains of life, from bacteria to archaea and the mitochondria of eukaryotes.[2][4][5] In eukaryotes, mitochondrial Lon (LONP1) is essential for maintaining mitochondrial integrity and function by degrading oxidized and misfolded proteins within the mitochondrial matrix.[2] The discovery of Lon protease not only revolutionized our understanding of protein turnover but also opened new avenues for research into its roles in various cellular processes, including stress response, DNA replication, and pathogenesis.[6][7]

Timeline of Key Discoveries

| Year | Discovery | Key Researchers | Reference |

| 1977 | Observation of ATP-dependent proteolysis in reticulocyte lysates. | Etlinger and Goldberg | [8] |

| 1981 | Identification of the lon gene product in E. coli as the ATP-dependent protease La. | Chung and Goldberg | [3] |

| 1982 | DNA is found to stimulate the ATP-dependent proteolytic and ATPase activity of protease La. | Chung and Goldberg | [9] |

| 1985 | Characterization of the cleavage of specific fluorogenic peptides by protease La in an ATP-dependent manner. | Waxman and Goldberg | [10] |

| 1994 | Cloning and characterization of the human mitochondrial Lon protease. | [11] |

Experimental Protocols

The characterization of Lon protease has been made possible through the development of specific experimental protocols for its purification and the assay of its enzymatic activities.

Purification of Recombinant Lon Protease (from E. coli)

This protocol is adapted from methodologies used for the purification of bacterial Lon proteases.[12]

Materials:

-

E. coli BL21 (DE3) cells harboring a Lon expression plasmid (e.g., pET28b-Lon)

-

Luria-Bertani (LB) broth

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column (e.g., Superose 6)

-

Storage Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)

Procedure:

-

Grow E. coli cells harboring the Lon expression plasmid in LB broth at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 16-18°C.

-

Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged Lon protease with Elution Buffer.

-

(Optional) If the His-tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV or thrombin) followed by a second Ni-NTA chromatography step to remove the cleaved tag and the protease.

-

Further purify the protein by size-exclusion chromatography using a column equilibrated with Storage Buffer.

-

Pool the fractions containing pure Lon protease, concentrate, and store at -80°C.

Experimental Workflow for Lon Protease Purification

References

- 1. ATP-Requiring Proteolytic Pathways in Bacterial and Mammalian Cells [fao.org]

- 2. oatext.com [oatext.com]

- 3. pnas.org [pnas.org]

- 4. The Lon protease temporally restricts polar cell differentiation events during the Caulobacter cell cycle | eLife [elifesciences.org]

- 5. Structure and the mode of activity of Lon proteases from diverse organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, Substrate Specificity and Role of Lon Protease in Bacterial Pathogenesis and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct and indirect pathways linking the Lon protease to motility behaviors in the pathogen Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]

- 8. The discovery of ubiquitin-dependent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Protease La, the lon gene product, cleaves specific fluorogenic peptides in an ATP-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Substrate recognition and cleavage-site preferences of Lon protease - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Human LonP1 Protease: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physiological Functions, Regulatory Mechanisms, and Pathological Implications of the Human Mitochondrial LonP1 Protease.

This guide is intended for researchers, scientists, and drug development professionals interested in the multifaceted roles of the human LonP1 protease. It provides a comprehensive overview of its physiological functions, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Functions of Human LonP1 Protease

Human Lon Peptidase 1 (LonP1) is a highly conserved, ATP-dependent serine protease located in the mitochondrial matrix.[1] It is a key component of the mitochondrial protein quality control system, essential for maintaining mitochondrial homeostasis and cellular health.[2][3] Beyond its canonical role in degrading damaged or misfolded proteins, LonP1 is a multifunctional enzyme with chaperone-like activity and the ability to bind to mitochondrial DNA (mtDNA).[4][5] Its diverse functions are critical for a range of cellular processes, from mitochondrial biogenesis to the regulation of metabolism and stress responses.[4][6]

Mitochondrial Protein Quality Control

The primary and most well-understood function of LonP1 is the selective degradation of non-native proteins within the mitochondrial matrix. This includes proteins that are misfolded, unassembled, or oxidatively damaged.[7] By preventing the accumulation of these potentially toxic protein aggregates, LonP1 safeguards mitochondrial function.[2][3]

Regulation of Mitochondrial DNA (mtDNA)

LonP1 plays a crucial role in the maintenance and expression of mtDNA. It achieves this by regulating the levels of key proteins involved in mtDNA replication and transcription, most notably the mitochondrial transcription factor A (TFAM).[3][6] LonP1 selectively degrades TFAM that is not bound to mtDNA, thereby controlling the TFAM/mtDNA ratio, which is critical for both mtDNA copy number and gene expression.[3][8]

Chaperone Activity

In addition to its proteolytic function, LonP1 exhibits ATP-dependent chaperone activity.[4][7] It can assist in the proper folding and assembly of mitochondrial proteins, further contributing to the maintenance of a healthy mitochondrial proteome.[4]

Cellular Metabolism and Bioenergetics

LonP1 is intricately linked to cellular metabolism by regulating the turnover of key metabolic enzymes. For instance, it degrades oxidatively damaged aconitase, a crucial enzyme in the tricarboxylic acid (TCA) cycle.[9] Furthermore, LonP1 is implicated in the metabolic reprogramming of cancer cells, influencing the switch between oxidative phosphorylation and glycolysis.[10][11]

Quantitative Data on LonP1 Protease

This section summarizes key quantitative data related to LonP1 expression, activity, and the consequences of its modulation.

LonP1 Expression Levels in Human Tissues

LonP1 is ubiquitously expressed in human tissues, with higher levels observed in metabolically active organs.[12]

| Tissue Category | Tissue | RNA (nTPM) | Protein (IHC) |

| Endocrine Tissues | Adrenal gland | 105.4 | High |

| Thyroid gland | 58.7 | Medium | |

| Nervous Tissues | Brain | 45.9 | Medium |

| Spinal cord | 38.2 | Medium | |

| Respiratory System | Lung | 40.1 | Medium |

| Cardiovascular System | Heart muscle | 75.3 | High |

| Gastrointestinal Tract | Liver | 65.8 | High |

| Colon | 42.5 | Medium | |

| Renal and Urinary System | Kidney | 55.1 | Medium |

| Male Tissues | Testis | 68.9 | High |

| Female Tissues | Ovary | 50.2 | Medium |

| Musculoskeletal Tissues | Skeletal muscle | 48.7 | High |

| Adipose and Connective Tissues | Adipose tissue | 60.1 | Medium |

Data sourced from The Human Protein Atlas.[12][13] nTPM: normalized Transcripts Per Million; IHC: Immunohistochemistry.

Effects of LonP1 Modulation on Mitochondrial Homeostasis

Studies involving the knockdown or overexpression of LonP1 have provided quantitative insights into its physiological importance.

| Parameter | Condition | Organism/Cell Line | Quantitative Change | Reference |

| mtDNA Level | LonP1 knockdown | B16F10 melanoma cells | ~40% decrease | [5] |

| LonP1 overexpression | B16F10 melanoma cells | ~20% increase | [5] | |

| ROS Production | LonP1 knockdown | B16F10 melanoma cells | ~50% increase | [5] |

| Mitochondrial Transcription | LonP1 knockdown (mtDNA depleted) | Drosophila Schneider cells | Reduced to 47-60% of control | [3] |

| Muscle Fiber Size | Skeletal muscle-specific LonP1 ablation | Mice | Significant shift toward smaller myofibers | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study LonP1 protease.

LonP1 Protease Activity Assay

This protocol is adapted from a general protease assay and can be optimized for LonP1 using a fluorogenic peptide substrate.[15][16]

Principle: The assay measures the proteolytic activity of LonP1 by monitoring the fluorescence increase resulting from the cleavage of a fluorogenic peptide substrate.

Materials:

-

Purified recombinant human LonP1

-

Fluorogenic peptide substrate (e.g., Glutaryl-Ala-Ala-Phe-MNA)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 5 mM ATP

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

-

Prepare serial dilutions of purified LonP1 in Assay Buffer.

-

In a 96-well black microplate, add 50 µL of each LonP1 dilution.

-

Add 50 µL of the substrate solution (diluted in Assay Buffer to the desired final concentration) to each well to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity (e.g., Excitation: 340 nm, Emission: 425 nm for MNA-based substrates) every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each LonP1 concentration.

Identification of LonP1 Substrates by Mass Spectrometry

This protocol outlines a general workflow for identifying LonP1 substrates using co-immunoprecipitation followed by mass spectrometry.[17][18][19]

Principle: A catalytically inactive "substrate-trap" mutant of LonP1 is used to capture its substrates, which are then identified by mass spectrometry.

Materials:

-

Cell line expressing a catalytically inactive LonP1 mutant (e.g., S855A)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors

-

Anti-LonP1 antibody or antibody against an epitope tag

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer with reduced Triton X-100 (e.g., 0.1%)

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Lyse cells expressing the LonP1 substrate-trap mutant in Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the cleared lysate with an anti-LonP1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads 3-5 times with Wash Buffer.

-

Elute the bound proteins using Elution Buffer or by boiling in SDS-PAGE sample buffer.

-

For eluted proteins, perform in-solution or in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the co-immunoprecipitated proteins by searching the MS/MS data against a protein database.

Cellular Localization of LonP1 by Immunofluorescence

This protocol describes the visualization of LonP1's subcellular localization using immunofluorescence microscopy.[20][21][22]

Principle: Specific primary antibodies are used to detect LonP1 within fixed and permeabilized cells, followed by detection with fluorescently labeled secondary antibodies.

Materials:

-

Cells grown on glass coverslips

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.25% Triton X-100 in PBS

-

Blocking Solution: 5% BSA in PBS

-

Primary antibody against human LonP1

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

Mitochondrial marker (e.g., MitoTracker Red CMXRos or an antibody against a mitochondrial protein like TOM20)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Wash cells on coverslips with PBS.

-

Fix the cells with Fixation Solution for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Solution for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with Blocking Solution for 1 hour.

-

Incubate with the primary anti-LonP1 antibody (diluted in Blocking Solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Solution) for 1 hour at room temperature in the dark.

-

If using a mitochondrial marker antibody, it can be co-incubated with the primary or secondary antibody depending on the species. If using a dye like MitoTracker, follow the manufacturer's instructions for staining, usually before fixation.

-

Wash three times with PBS.

-